11-Octadecynoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

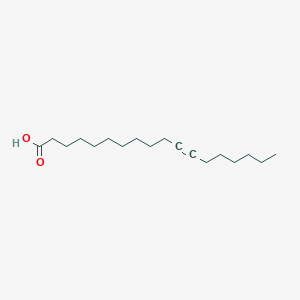

11-octadecynoic acid is an octadecynoic acid having its triple bond at position 11.

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for 11-octadecynoic acid, and how can reaction conditions be systematically optimized?

Methodological Answer:

- Use iterative design of experiments (DoE) to test variables like temperature, catalyst loading, and solvent polarity. For example, fractional factorial designs can reduce the number of trials while identifying critical parameters .

- Monitor reaction progress via TLC or GC-MS, prioritizing yield and purity metrics. Ensure reproducibility by documenting exact conditions (e.g., inert atmosphere, stoichiometric ratios) .

- Reference NIST data (e.g., thermodynamic properties) to validate synthetic intermediates .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be structured?

Methodological Answer:

- Combine 1H/13C NMR to confirm alkyne position and chain length. Compare chemical shifts with databases (e.g., NIST Chemistry WebBook) to rule out structural isomers .

- Use FT-IR to verify the triple bond (C≡C stretch ~2100–2260 cm−1) and carboxylic acid group (O-H stretch ~2500–3300 cm−1). Cross-validate with high-resolution mass spectrometry (HRMS) for molecular formula confirmation .

Q. How can researchers assess the stability of this compound under varying storage conditions?

Methodological Answer:

- Conduct accelerated stability studies under controlled temperatures (e.g., 4°C, 25°C, 40°C) and humidity levels. Use HPLC to quantify degradation products over time .

- Apply Arrhenius kinetics to predict shelf life, ensuring compliance with ICH guidelines for pharmaceutical or biochemical applications .

Q. What are the best practices for designing dose-response experiments involving this compound in cellular models?

Methodological Answer:

- Establish a logarithmic concentration range (e.g., 1 nM–100 µM) to capture EC50/IC50 values. Include vehicle controls and triplicate replicates to minimize variability .

- Use assays like MTT or ATP quantification for viability, paired with ANOVA for statistical significance testing .

Q. How should researchers handle discrepancies in reported physicochemical properties of this compound?

Methodological Answer:

- Cross-reference peer-reviewed studies and standardized databases (e.g., NIST, PubChem) to identify consensus values. Investigate measurement conditions (e.g., solvent, pH) that may explain contradictions .

- Replicate key experiments under standardized protocols to verify critical parameters like solubility or melting point .

Advanced Research Questions

Q. What mechanistic studies can elucidate the biological activity of this compound, and how should experimental controls be designed?

Methodological Answer:

- Employ RNA-seq or proteomics to identify pathways modulated by the compound. Compare with structurally similar fatty acids (e.g., vaccenic acid) to isolate alkyne-specific effects .

- Include knockout cell lines or enzyme inhibitors (e.g., COX-2 inhibitors) to validate target engagement .

Q. How can computational modeling predict the interaction of this compound with lipid membranes or proteins?

Methodological Answer:

- Use molecular dynamics (MD) simulations with force fields like CHARMM36 to model membrane insertion dynamics. Analyze parameters such as lateral diffusion and bilayer thickness .

- Perform docking studies (e.g., AutoDock Vina) to identify potential protein binding sites, followed by free-energy calculations (MM/PBSA) to rank affinity .

Q. What strategies resolve contradictions in published data on the metabolic fate of this compound?

Methodological Answer:

- Conduct tracer studies with 13C-labeled analogs to track β-oxidation or elongation pathways. Use LC-MS/MS to detect metabolites and compare results across species (e.g., murine vs. human hepatocytes) .

- Apply systematic reviews with meta-analysis to quantify heterogeneity in existing studies, adjusting for variables like diet or genetic background .

Q. How can researchers optimize delivery systems for this compound in vivo while minimizing off-target effects?

Methodological Answer:

- Test nanoparticle encapsulation (e.g., liposomes, PLGA) for bioavailability enhancement. Monitor biodistribution via fluorescence tagging or PET imaging .

- Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate dosing regimens with efficacy endpoints .

Q. What omics approaches are suitable for profiling the multitarget effects of this compound in complex biological systems?

Methodological Answer:

- Integrate transcriptomics, lipidomics, and metabolomics datasets using pathway analysis tools (e.g., Ingenuity, MetaboAnalyst). Prioritize hub nodes in interaction networks for functional validation .

- Apply machine learning (e.g., random forest) to identify biomarkers predictive of therapeutic response or toxicity .

Q. Data Presentation Guidelines

特性

分子式 |

C18H32O2 |

|---|---|

分子量 |

280.4 g/mol |

IUPAC名 |

octadec-11-ynoic acid |

InChI |

InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2-6,9-17H2,1H3,(H,19,20) |

InChIキー |

GDRONPBCNLMFBT-UHFFFAOYSA-N |

SMILES |

CCCCCCC#CCCCCCCCCCC(=O)O |

正規SMILES |

CCCCCCC#CCCCCCCCCCC(=O)O |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。